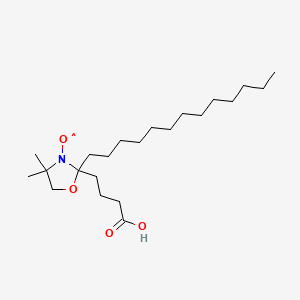

5-DOXYL-stearic acid, free radical

描述

属性

IUPAC Name |

4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYIFEMDKHNCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952040 | |

| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29545-48-0 | |

| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-DOXYL-Stearic Acid Free Radical for Membrane Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-DOXYL-stearic acid (5-DS), a powerful spin label probe used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the biophysical properties of lipid membranes. We will delve into the core principles, experimental workflows, and data interpretation, emphasizing the causality behind methodological choices to ensure robust and reproducible results.

Part 1: The Molecular Probe - Understanding 5-DOXYL-Stearic Acid

5-DOXYL-stearic acid is a fatty acid analog that has been chemically modified to contain a stable nitroxide free radical. This modification is the key to its function. The nitroxide group, specifically a 2,2-dimethyloxazolidine-N-oxyl moiety (DOXYL), is covalently attached to the 5th carbon of the stearic acid acyl chain.[1] The unpaired electron in the nitroxide group makes the molecule paramagnetic, allowing it to be detected by EPR spectroscopy.[2]

The structure of 5-DS is inherently amphipathic. The long, 18-carbon stearic acid tail is hydrophobic and readily intercalates into the lipid bilayer of membranes, while the carboxylic acid headgroup is hydrophilic, anchoring it at the membrane-water interface. This predictable orientation is crucial for its application. The DOXYL group, positioned near the polar headgroup region, acts as a "spy," reporting on the local molecular environment.[3][4]

| Property | Value | Source |

| CAS Number | 29545-48-0 | [3][5] |

| Molecular Formula | C₂₂H₄₂NO₄ | [1][5] |

| Molecular Weight | 384.57 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 51-53 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

The stability of the nitroxide radical is a critical feature, allowing for experiments under a range of physiological conditions.[6] This stability arises from the steric hindrance provided by the adjacent methyl groups, which protect the unpaired electron from chemical reactions.

Part 2: The Technique - Principles of EPR Spectroscopy with Nitroxide Spin Labels

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[7] When a sample containing a spin label like 5-DS is placed in a strong magnetic field, the magnetic moment of the unpaired electron can align either with (lower energy state) or against (higher energy state) the field.[2]

By applying microwave radiation of a specific frequency, the electron can be induced to "flip" from the lower to the higher energy state. This absorption of microwave energy is what the EPR spectrometer detects.[7] The precise magnetic field at which this resonance occurs is influenced by the electron's local environment.

A key feature of the nitroxide EPR spectrum is the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1).[8] This interaction splits the EPR signal into three distinct lines. The shape and spacing of these lines are highly sensitive to the rotational motion of the nitroxide radical.[8][9]

-

Fast Tumbling (e.g., in solution): The rapid, isotropic motion of the spin label averages out the anisotropic interactions, resulting in three sharp, narrow lines of equal height.

-

Slow Tumbling (e.g., in a viscous membrane): When motion is restricted, the spectral lines broaden and become asymmetric. The degree of this broadening and asymmetry provides quantitative information about the local environment's viscosity and order.[8]

This sensitivity to motion is the foundation for using 5-DS to measure membrane fluidity.

Part 3: The Application - Quantifying Membrane Fluidity and Order

Membrane fluidity is a critical parameter that affects cellular processes like signal transduction, membrane transport, and drug-membrane interactions.[10][11] 5-DS provides a direct way to measure the motional freedom of acyl chains within the bilayer.

When 5-DS is incorporated into a lipid membrane, its motion is constrained. The EPR spectrum reflects this constraint, allowing for the calculation of a key parameter: the Order Parameter (S) .

The order parameter is a measure of the amplitude of the acyl chain's wobbling motion.[12] It ranges from S=1 (perfectly ordered, no motion) to S=0 (completely disordered, isotropic motion). In biological membranes, the value of S typically falls between 0.5 and 0.8. A higher S value indicates a more rigid, less fluid membrane, while a lower S value signifies a more fluid environment.[13]

The order parameter (S) can be calculated from the EPR spectrum using the measured values of the outer (2A∥) and inner (2A⊥) hyperfine splittings:

S = (A∥ - A⊥) / (Azz - Axx)

Where:

-

A∥ and A⊥ are the parallel and perpendicular components of the hyperfine splitting, measured directly from the spectrum of the immobilized spin label.[13]

-

Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a single crystal, which are known constants.

The relationship between the probe's motion and the resulting EPR spectrum is fundamental to its application.

Caption: Relationship between membrane fluidity, 5-DS motion, and EPR spectral output.

Part 4: Experimental Workflow - A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for preparing spin-labeled liposomes and acquiring EPR data. The rationale behind each step is explained to ensure trustworthiness and experimental success.

Step 1: Preparation of Spin-Labeled Liposomes via Thin-Film Hydration

This is a common and robust method for creating model membranes.[14][15]

-

Lipid & Probe Co-solution: In a round-bottom flask, dissolve the primary lipid (e.g., POPC, DPPC) and 5-DOXYL-stearic acid in a volatile organic solvent like chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v).[14]

-

Causality: The organic solvent ensures that both the amphipathic lipid and the spin probe are fully solubilized and mixed at the molecular level. A typical probe concentration is 0.5-1 mol% relative to the lipid. Higher concentrations can lead to spin-spin interactions, which broaden the EPR signal and complicate analysis.

-

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.[15]

-

Causality: Slow, controlled evaporation is critical for forming a homogeneous film. This ensures that when the film is hydrated, the spin probe is evenly distributed throughout the resulting bilayers.

-

-

High-Vacuum Drying: Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

-

Causality: Residual organic solvent can significantly alter membrane fluidity and must be completely removed for accurate biophysical measurements.

-

-

Hydration: Add the desired aqueous buffer (e.g., PBS, Tris-HCl) to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the chosen lipid. Agitate the flask by vortexing or gentle shaking.[15]

-

Causality: Hydrating above the Tm ensures the lipids are in a fluid state, facilitating the spontaneous formation of multilamellar vesicles (MLVs) as the lipid film peels off the glass.

-

-

Extrusion (Optional but Recommended): To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. This involves forcing the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[15]

-

Causality: Extrusion creates a more homogeneous sample of vesicles with a narrow size distribution, which is critical for many applications, especially those involving light scattering or drug encapsulation studies.

-

Step 2: EPR Data Acquisition

-

Sample Loading: Transfer an aliquot of the liposome suspension (typically 25-50 µL) into a capillary tube (e.g., quartz or glass) and seal one end.

-

Spectrometer Setup: Place the capillary into the EPR cavity. Typical X-band (9.5 GHz) spectrometer settings for nitroxide labels are:

-

Microwave Power: 1-5 mW. Causality: Use low power to avoid saturation of the EPR signal, where the rate of microwave absorption exceeds the rate of spin relaxation, leading to a distorted and weakened signal.

-

Modulation Frequency: 100 kHz. This is a standard setting for most continuous-wave EPR spectrometers.

-

Modulation Amplitude: ≤ 1.0 Gauss (G). Causality: The modulation amplitude should be less than the intrinsic linewidth of the EPR signal to avoid artificial broadening and distortion of the spectral lineshape.

-

Sweep Width: 100-120 G. This range is sufficient to capture the full spectrum of a nitroxide label in a membrane environment.

-

Temperature Control: Use a temperature controller to maintain the desired experimental temperature, as membrane fluidity is highly temperature-dependent.

-

-

Data Recording: Acquire the spectrum. The result will be the first derivative of the microwave absorption. From this spectrum, the values for 2A∥ and 2A⊥ can be measured for the calculation of the order parameter, S.[13]

Caption: Step-by-step workflow for membrane analysis using 5-DS and EPR.

Part 5: Application in Drug Development - A Case Study

The interaction of drugs with cell membranes is a crucial aspect of pharmacology.[11][16] Alterations in membrane fluidity can impact drug efficacy, transport, and toxicity. 5-DS is an invaluable tool for probing these interactions.

Case Study: Investigating the Effect of an Amphipathic Drug on Membrane Fluidity

Many drugs possess amphipathic characteristics, enabling them to insert into the lipid bilayer. This insertion can disrupt the native packing of phospholipids, leading to changes in membrane fluidity.

-

Hypothesis: An amphipathic drug will increase membrane fluidity by disrupting acyl chain packing.

-

Methodology: Prepare two sets of liposomes (e.g., POPC) containing 1 mol% 5-DS as described above. One set serves as the control. To the second set, add the drug at a therapeutically relevant concentration. Incubate both samples under identical conditions.

-

Data Acquisition & Analysis: Acquire EPR spectra for both the control and drug-treated samples. Measure 2A∥ and calculate the order parameter (S) for each.

-

Expected Outcome: The EPR spectrum of the drug-treated sample is expected to show narrower lines and a smaller 2A∥ value compared to the control.[13] This would result in a lower calculated order parameter (S), providing quantitative evidence that the drug has increased membrane fluidity.

-

Interpretation: The insertion of the drug molecule between the phospholipid acyl chains increases the average distance between them, reducing van der Waals interactions and allowing for greater motional freedom. This fluidizing effect could enhance the passive diffusion of other molecules across the membrane or alter the function of membrane-bound proteins. Such studies are critical for understanding a drug's mechanism of action and potential off-target effects.[17][18]

By providing a quantitative measure of changes in the membrane's physical state, 5-DS spin labeling offers drug development professionals a powerful tool for characterizing drug-membrane interactions and guiding the design of new therapeutic agents.

References

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Available at: [Link]

-

Guignard, C., et al. (2020). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Biomolecular EPR Spectroscopy (pp. 1-35). Royal Society of Chemistry. Available at: [Link]

-

Tampé, R., et al. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(11), 2799. Available at: [Link]

-

Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]

-

Jezek, J., et al. (1995). EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. FEBS Letters, 361(2-3), 303-307. Available at: [Link]

-

Pierro, A., & Drescher, M. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Communications, 59(8), 958-969. Available at: [Link]

-

D'Errico, G., et al. (2021). Phase Inversion and Interfacial Layer Microstructure in Emulsions Stabilized by Glycosurfactant Mixtures. ResearchGate. Available at: [Link]

-

Guedes, R. C., et al. (2005). Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide. ResearchGate. Available at: [Link]

-

Roessler, M. M., & Salvadori, E. (2018). Principles and applications of EPR spectroscopy. Chemical Communications, 54(93), 13076-13091. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Doxylstearic acid. PubChem Compound Database. Available at: [Link]

-

Axios Research. (n.d.). 5-Doxyl Stearic Acid, free radical. Product Page. Available at: [Link]

-

Steinhoff, H.-J. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy: An Introduction. University of Osnabrück. Available at: [Link]

-

Sow-Miah, A. A., et al. (2014). EPR spin labeling measurements of thylakoid membrane fluidity during barley leaf senescence. Physiologia Plantarum, 151(3), 323-334. Available at: [Link]

-

Subczynski, W. K., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of Magnetic Resonance, 223, 1-9. Available at: [Link]

-

Edwards, L. A., & Hubbell, W. L. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Current Opinion in Structural Biology, 40, 68-75. Available at: [Link]

-

Mainali, L., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. PMC. Available at: [Link]

-

Obata, Y., et al. (2011). Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol. ResearchGate. Available at: [Link]

-

Mainali, L., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Boise State University ScholarWorks. Available at: [Link]

-

Jeschke, G. (n.d.). Electron Paramagnetic Resonance Lecture Notes. ETH Zurich. Available at: [Link]

-

Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6563. Available at: [Link]

-

Fayer, M. D., et al. (2012). Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters. Langmuir, 28(41), 14658–14666. Available at: [Link]

-

O'Shea, P. (2009). Drug interactions with lipid membranes. Chemical Society Reviews, 38(7), 1854-1875. Available at: [Link]

-

Costin, G. E., & Ciobanu, A. M. (2014). Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development. Journal of Membrane Biology, 247(9-10), 849-863. Available at: [Link]

-

Chen, Y., et al. (2023). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation. Molecules, 28(14), 5413. Available at: [Link]

-

Mingeot-Leclercq, M. P., et al. (n.d.). Membrane-drugs interactions. UCLouvain. Available at: [Link]

-

Ramachandran, S., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. Available at: [Link]

-

Lorigan, G. A., et al. (2013). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. Journal of the American Chemical Society, 135(36), 13244-13246. Available at: [Link]

-

Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Semantic Scholar. Available at: [Link]

-

Wessman, P., et al. (2013). Membrane–drug interactions studied using model membrane systems. Journal of Pharmacy and Pharmacology, 65(1), 2-15. Available at: [Link]

Sources

- 1. 5-Doxylstearic acid | C22H42NO4 | CID 2724323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uni-osnabrueck.de [uni-osnabrueck.de]

- 3. 5-DOXYL-stearic acid, free radical 29545-48-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-DOXYL-stearic acid, free radical | CAS 29545-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EPR spin labeling measurements of thylakoid membrane fluidity during barley leaf senescence [pubmed.ncbi.nlm.nih.gov]

- 11. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. membrane-drugs interactions [facm.ucl.ac.be]

- 18. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

5-DOXYL-stearic acid: A Molecular Probe for Membrane Interfacial Dynamics

Topic: 5-DOXYL-stearic acid (5-DSA): Chemical Structure, Properties, and Biophysical Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary

5-DOXYL-stearic acid (5-DSA) is a premier spin-labeled fatty acid analogue used extensively in electron paramagnetic resonance (EPR) spectroscopy. Unlike its deep-bilayer counterpart (16-DSA), 5-DSA localizes the paramagnetic nitroxide moiety at the C5 position of the acyl chain. This unique structural positioning allows it to interrogate the lipid-water interface and the shallow hydrophobic core of biological membranes. This guide provides a rigorous technical analysis of 5-DSA, detailing its chemical properties, experimental protocols for liposomal incorporation, and the mathematical framework for calculating the order parameter (

Chemical Identity & Structural Analysis

5-DSA mimics the structure of stearic acid (C18:0) but incorporates a stable nitroxide radical ring. This modification renders the molecule paramagnetic, making it "visible" to EPR spectroscopy without significantly perturbing the native bilayer structure due to its amphiphilic nature.

Nomenclature and Identifiers[1]

-

IUPAC Name: 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinyloxy

-

Common Name: 5-DOXYL-stearic acid (5-DSA)

-

CAS Number: 29545-48-0

-

Molecular Formula:

-

Molecular Weight: 384.57 g/mol

Structural Architecture

The molecule consists of three functional domains:

-

Polar Headgroup: A carboxylic acid group (-COOH) that anchors the molecule at the membrane interface via hydrogen bonding and electrostatic interactions with phospholipid headgroups.

-

DOXYL Ring (Reporter): A 4,4-dimethyl-3-oxazolinyloxy ring fused to the stearic acid backbone at the 5th carbon. This rigid ring contains the unpaired electron (N-O•) and reports on the rotational mobility of the chain segment near the surface.

-

Hydrophobic Tail: A saturated hydrocarbon chain (tridecyl group) extending from the DOXYL ring, ensuring stable intercalation into the lipid bilayer.

Physicochemical Properties[2][3][4][5][6][7]

| Property | Value / Description | Relevance |

| Physical State | Waxy yellow solid | Must be dissolved in organic solvent for handling. |

| Solubility | Soluble in Ethanol, Methanol, Chloroform | Stock solutions are typically prepared in Ethanol (10-50 mM). |

| CMC | Low (typically < 10 | Forms micelles at high concentrations; use below CMC for monomeric insertion. |

| EPR Signal | Anisotropic Triplet ( | Spectrum shape depends on molecular tumbling rate. |

| Stability | Sensitive to reduction (e.g., Ascorbate) | Loses paramagnetism if reduced to hydroxylamine. |

Mechanism of Action: The Order Parameter ( )

The utility of 5-DSA lies in its ability to report the Order Parameter (

The Physics of the Signal

In a membrane, the 5-DSA molecule undergoes rapid anisotropic rotation. The EPR spectrum exhibits hyperfine splitting due to the interaction between the unpaired electron and the

-

(Outer Hyperfine Splitting): Corresponds to the magnetic field orientation parallel to the nitroxide

- (Inner Hyperfine Splitting): Corresponds to the perpendicular orientation.

As the membrane becomes more fluid (e.g., increased temperature or drug insertion), the molecule tumbles more freely, causing

Experimental Protocol: Liposome Profiling

This protocol describes the preparation of 5-DSA labeled Large Unilamellar Vesicles (LUVs) for drug screening.

Workflow Visualization

Detailed Methodology

Reagents:

-

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) or POPC.

-

5-DSA (Sigma-Aldrich/Avanti Polar Lipids).

-

Chloroform (HPLC Grade).

-

PBS Buffer (10 mM Phosphate, 150 mM NaCl, pH 7.4).

Step-by-Step:

-

Co-dissolution: In a glass vial, mix phospholipids and 5-DSA in chloroform.

-

Critical Ratio: Maintain a lipid-to-probe molar ratio of 100:1 . Higher concentrations (>2 mol%) cause spin-spin exchange broadening, artificially distorting the spectra [1].

-

-

Film Formation: Evaporate the solvent under a gentle stream of Nitrogen (

). Desiccate under high vacuum for >4 hours to remove trace chloroform. -

Hydration: Add PBS buffer pre-warmed to

above the lipid's phase transition temperature ( -

Sizing (Extrusion): Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder. This yields uniform LUVs.

-

Drug Incubation: Aliquot LUVs and add the test drug (dissolved in DMSO/buffer). Incubate at physiological temperature (

) for 30 minutes. -

Acquisition: Transfer to a quartz EPR capillary.

-

Settings: Center Field ~3350 G, Sweep Width 100 G, Modulation Amplitude 1.0 G, Microwave Power 10-20 mW.

-

Data Analysis: Calculating the Order Parameter

The extraction of the Order Parameter (

The Equation

The canonical equation (Hubbell and McConnell) used to calculate

Where:

-

and

-

are the principal values of the hyperfine tensor for the nitroxide (single crystal values).

-

Standard values:

,

-

-

is the polarity correction factor, accounting for the difference in hyperfine splitting between the crystal and the membrane environment.

- (Isotropic constant of crystal).

- (Isotropic constant in membrane).

Analysis Logic Diagram

Applications in Drug Development

Membrane Fluidization Screening

Many anesthetics, NSAIDs, and antimicrobial peptides exert their effects by altering membrane fluidity.

-

Result: A decrease in

indicates fluidization (disruption of packing). -

Result: An increase in

indicates rigidification (e.g., cholesterol effect). -

5-DSA Specificity: Since 5-DSA probes the interface, it is particularly sensitive to drugs that adsorb to the surface or interact with the headgroups, unlike 16-DSA which probes the bilayer center.

Antioxidant Capacity Assays

The nitroxide radical of 5-DSA can be reduced to non-paramagnetic hydroxylamine by antioxidants (e.g., Ascorbic Acid).

-

Method: Monitor the decay of the low-field EPR peak amplitude over time.

-

Insight: The rate of decay (

) correlates with the antioxidant permeation into the membrane interface [3].

Troubleshooting & Limitations

-

Ascorbate Reduction: Biological samples (plasma, cell lysates) often contain ascorbate, which rapidly reduces the spin label, destroying the signal.

-

Solution: Use ferricyanide to re-oxidize or wash cells thoroughly before labeling.

-

-

Spin-Spin Broadening: If peaks appear as a single broad line rather than a triplet, the local concentration of 5-DSA is too high.

-

Solution: Reduce probe concentration to

.

-

-

Phase Separation: In mixed lipid systems (e.g., Rafts), 5-DSA may partition preferentially into fluid domains, potentially biasing the "average"

value.

References

-

Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Methods in Enzymology. Link

-

Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. In Spin Labeling: Theory and Applications. Academic Press.[1] Link

-

Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314–326. Link

Sources

Technical Guide: Membrane Dynamics Profiling via 5-DOXYL-Stearic Acid (5-DSA) Spin Labeling

Executive Summary

This technical guide details the principles, protocols, and analytical frameworks for using 5-DOXYL-stearic acid (5-DSA) as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy. Unlike bulk fluidity assays (e.g., fluorescence anisotropy with DPH), 5-DSA provides site-specific structural data at the lipid-water interface (C5 position of the acyl chain). This guide allows researchers to quantify membrane order parameters (

Physicochemical Principles

The Probe: 5-DSA Structure and Function

5-DSA consists of a stearic acid backbone with a stable nitroxide radical ring (DOXYL group) attached at the 5th carbon atom.

-

Localization: The carboxyl headgroup anchors the probe at the membrane surface, positioning the nitroxide ring near the polar headgroups (high order region).

-

Comparison: Contrast this with 16-DSA , where the radical is at the 16th carbon, probing the disordered hydrophobic core.

-

Physics: The unpaired electron in the nitroxide N-O bond interacts with the

N nucleus (

Anisotropy and Mobility

In a rigid crystal, the hyperfine splitting is anisotropic (dependent on orientation).

-

Rigid Limit (Gel Phase): In a membrane gel phase, the lipid chains are ordered. The 5-DSA motion is restricted, and the EPR spectrum exhibits strong anisotropy, characterized by a wide separation between the outermost peaks (

or -

Fluid Phase: As the membrane melts, rotational motion averages the anisotropy, narrowing the spectral width.

Figure 1: Structural positioning of 5-DSA within the lipid bilayer and its correlation with EPR spectral anisotropy.

Experimental Protocol

Reagents and Equipment

-

Lipids: DPPC, POPC, or cell membrane extracts.

-

Spin Label: 5-DOXYL-stearic acid (Sigma-Aldrich/Avanti).

-

Buffer: PBS or HEPES (pH 7.4). Avoid high dielectric loss solvents in the cavity if possible.[1]

-

EPR Spectrometer: X-band (9.4 GHz).

Step-by-Step Incorporation Workflow

Critical Rule: The spin label concentration must be

-

Stock Preparation: Dissolve lipids and 5-DSA separately in Chloroform/Methanol (2:1 v/v).

-

Mixing: Aliquot lipid stock and add 5-DSA stock to achieve a 100:1 molar ratio.

-

Film Formation: Evaporate solvent under

stream, then vacuum desiccate for >2 hours to remove trace solvent. -

Hydration: Add buffer to the dry film. Vortex vigorously above the lipid's transition temperature (

) to form Multilamellar Vesicles (MLVs). -

Sizing (Optional): Extrude through 100 nm polycarbonate filters if Large Unilamellar Vesicles (LUVs) are required.

-

Measurement: Transfer to a glass capillary or flat cell for EPR.

Figure 2: Critical workflow for incorporating 5-DSA into lipid membranes without solvent artifacts.

Data Analysis: Calculating the Order Parameter

Spectrum Interpretation

The 5-DSA spectrum in a membrane is a "powder pattern" dominated by parallel and perpendicular hyperfine components.

| Parameter | Symbol | Description | Measurement Method |

| Outer Splitting | Distance between the outermost peaks (low-field max to high-field min). | Direct measurement from spectrum (Gauss). | |

| Inner Splitting | Distance between the inner peaks. | Direct measurement (requires well-resolved spectra). | |

| Isotropic Constant | Hyperfine coupling constant averaged over all orientations. | Calculated: |

The Order Parameter ( ) Formula

The Order Parameter

Standard Equation (Gaffney & McConnell):

Where:

-

Crystal Values (Constants):

- (Z-axis coupling)

- (X/Y-axis coupling)

-

Polarity Correction: The term

corrects for the fact that the hyperfine splitting is sensitive to the polarity of the local environment (water penetration at C5).

Automated Calculation Logic

Figure 3: Analytical pipeline for deriving the Order Parameter S from raw spectral data.

Applications & Case Studies

Phase Transition Determination

By plotting

-

Gel Phase: High

(~0.6 - 0.7). -

Liquid Crystalline Phase: Sharp drop in

at -

Pre-transition: 5-DSA is sensitive enough to detect the tilt-angle change in the

transition in DPPC.

Drug-Membrane Interactions

Drugs (e.g., anesthetics, NSAIDs) often partition into the membrane.

-

Fluidizing Effect: A decrease in

upon drug addition indicates the drug disrupts lipid packing (common with inhalation anesthetics). -

Stiffening Effect: An increase in

(e.g., with Cholesterol or certain peptides) indicates membrane ordering and reduced permeability.

Troubleshooting & Validation

Signal Reduction (Ascorbate Effect)

Nitroxides can be reduced to non-paramagnetic hydroxylamines by Vitamin C (ascorbate).

-

Problem: Loss of signal over time.

-

Utility: This can be turned into an assay. Adding ascorbate to the outside of liposomes destroys the signal of outer-leaflet probes. The remaining signal comes from inner-leaflet probes, allowing measurement of lipid flip-flop rates.

Concentration Broadening

-

Symptom: Lines appear broadened and

becomes indistinct. -

Cause: Spin-spin interaction due to probe clustering.

-

Fix: Reduce probe concentration to 0.5 mol% or ensure thorough mixing during the film formation step.

Water Penetration

-

Observation: An increase in the isotropic hyperfine coupling constant (

) indicates the probe is in a more polar environment. -

Interpretation: If

increases significantly, the membrane interface may be "leaky" or the probe may be expelling into the aqueous phase.

References

-

Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. Spin Labeling: Theory and Applications. Link

-

Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Biophysical Journal. Link

-

Gaffney, B. J. (1976). Practical Considerations for the Calculation of Order Parameters for Fatty Acid Spin Labels in Membranes. Biochemistry. Link

-

Subczynski, W. K., et al. (2009). Oxygen Permeability of Lipid Bilayers: A Spin Label EPR Study. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Avanti Polar Lipids. 5-DOXYL-Stearic Acid Product & Technical Data. Link

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-DOXYL-Stearic Acid in EPR Spectroscopy

This guide provides a comprehensive overview of the application of 5-DOXYL-stearic acid (5-DSA) as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy for researchers, scientists, and drug development professionals. It delves into the core principles of its mechanism of action, offers field-proven insights into experimental design, and provides detailed protocols for its effective use.

Introduction: The Power of Seeing the Unseen with EPR and Spin Labeling

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons.[1][2] However, the majority of biological molecules, such as lipids and proteins, are diamagnetic and thus "invisible" to EPR. Site-directed spin labeling (SDSL) overcomes this limitation by introducing a stable paramagnetic molecule, a "spin label," at a specific site of interest.[3][4] This allows researchers to harness the sensitivity of EPR to probe the structure, dynamics, and local environment of these biomolecules.[3][5]

Among the most widely used spin labels are nitroxide radicals, which are stable free radicals containing an N-O group.[4][6] The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion and the polarity of its surroundings. This sensitivity is the foundation of its utility in studying biological systems.[6]

5-DOXYL-Stearic Acid: A Versatile Probe for Membrane Environments

5-DOXYL-stearic acid (5-DSA) is a fatty acid analog with a nitroxide radical (the DOXYL group) rigidly attached to the 5th carbon of the stearic acid acyl chain.[7] This specific placement makes 5-DSA an invaluable tool for investigating the properties of lipid membranes and other hydrophobic environments.

Molecular Structure and Properties

The structure of 5-DSA consists of a long, flexible hydrocarbon tail and a polar carboxylic acid head group. The nitroxide moiety is positioned near the polar head group, making it sensitive to the dynamics and polarity of the membrane interface region.[8]

Mechanism of Action: How 5-DSA Reveals the Secrets of its Environment

The utility of 5-DSA in EPR stems from the anisotropic nature of the magnetic interactions of the nitroxide radical. The spectral line shape of the EPR signal is directly influenced by the rotational motion of the spin label.

The Influence of Rotational Motion on EPR Spectra

-

Fast, Isotropic Motion: When 5-DSA is in a low-viscosity environment and tumbles rapidly and freely in all directions, the anisotropic interactions are averaged out. This results in a sharp, three-line EPR spectrum.[6]

-

Slow, Anisotropic Motion: When 5-DSA is incorporated into a lipid bilayer or bound to a protein, its motion becomes restricted and anisotropic. This leads to a broadening of the EPR spectrum, with the degree of broadening directly related to the extent of motional restriction.[7][9]

This motional sensitivity allows researchers to extract quantitative information about the local environment of the spin label.

Key EPR Spectral Parameters and Their Interpretation

The analysis of 5-DSA EPR spectra involves the measurement of several key parameters that provide insights into the dynamics and ordering of the local environment.

3.2.1. Rotational Correlation Time (τc)

The rotational correlation time is a measure of the speed of rotational motion of the spin label.[10][11] It can be estimated from the EPR spectrum and provides information about the local viscosity or "fluidity" of the environment.[11] A shorter τc indicates faster motion and a more fluid environment, while a longer τc signifies slower motion and a more rigid environment.[12][13]

3.2.2. Order Parameter (S)

The order parameter is a measure of the degree of orientational ordering of the spin label's long molecular axis with respect to a defined axis, such as the normal to the membrane bilayer.[9] It ranges from S=1 for a perfectly ordered system to S=0 for a completely disordered (isotropic) system. The order parameter is calculated from the hyperfine splitting values in the EPR spectrum and provides a direct measure of membrane order.[9]

3.2.3. Hyperfine Coupling Constant (aN')

The nitrogen hyperfine coupling constant is sensitive to the polarity of the spin label's environment.[9] This parameter can be used to determine the extent of water penetration into the lipid bilayer or to characterize the polarity of a drug-binding site on a protein.

The Experimental Workflow: A Guide from Concept to Conclusion

A successful EPR experiment using 5-DSA requires careful planning and execution at every stage. This section provides a detailed, step-by-step methodology for a typical experiment.

Experimental Design: Asking the Right Questions

The first and most critical step is to define the scientific question. Are you investigating the effect of a drug on membrane fluidity? Are you characterizing the dynamics of a specific lipid domain? The experimental design, including the choice of sample system and EPR parameters, will be dictated by the research question.

Sample Preparation: The Foundation of Reliable Data

Proper sample preparation is paramount for obtaining high-quality EPR data.[14][15][16]

4.2.1. Protocol for Incorporating 5-DSA into Lipid Vesicles

-

Stock Solution Preparation: Prepare a stock solution of 5-DSA in a suitable organic solvent (e.g., chloroform or ethanol) at a known concentration (typically 1 mg/mL).

-

Lipid Film Formation: In a round-bottom flask, mix the desired lipids with the 5-DSA stock solution. The final concentration of the spin label should be low enough (typically 1 mol%) to avoid spin-spin interactions that can broaden the EPR signal.

-

Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of the flask.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To obtain vesicles of a more uniform size (e.g., large unilamellar vesicles or LUVs), the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size.

-

Sample Loading: Transfer the final vesicle suspension to a suitable EPR sample tube, such as a glass capillary or a flat cell for aqueous samples.[15]

EPR Data Acquisition: Capturing the Spectral Signature

The EPR spectrometer settings will influence the quality of the acquired data.

4.3.1. Typical X-band CW-EPR Spectrometer Parameters

| Parameter | Typical Value | Rationale |

| Microwave Frequency | ~9.5 GHz (X-band) | Standard frequency for many biological EPR studies. |

| Microwave Power | 2-10 mW | Low enough to avoid saturation of the EPR signal. |

| Modulation Frequency | 100 kHz | Standard for good signal-to-noise. |

| Modulation Amplitude | 0.5-1.0 G | Optimized for resolution without line shape distortion. |

| Sweep Width | 100 G | Sufficient to cover the entire nitroxide spectrum. |

| Time Constant | 0.01-0.1 s | Balances noise reduction with scan speed. |

| Number of Scans | 1-16 | Averaged to improve the signal-to-noise ratio. |

Data Analysis: Extracting Meaning from the Spectrum

The final step is to analyze the EPR spectrum to extract the relevant parameters.

4.4.1. Workflow for EPR Spectral Analysis

Caption: Workflow for analyzing a 5-DSA EPR spectrum.

The analysis can be performed using specialized software that allows for accurate measurement of the spectral parameters.[17] In some cases, spectral simulations are necessary for a more detailed analysis of complex spectra.[18][19]

Applications in Research and Drug Development

The versatility of 5-DSA has led to its widespread use in a variety of research areas.

Characterizing Membrane Fluidity and Order

5-DSA is extensively used to study changes in membrane fluidity and order in response to various stimuli, such as temperature, pH, or the presence of membrane-active peptides or drugs.[20][21][22][23]

Investigating Drug-Membrane Interactions

By monitoring changes in the EPR spectrum of 5-DSA upon the addition of a drug, researchers can gain insights into how the drug interacts with and modifies the properties of the lipid bilayer.[24] This information is crucial for understanding the mechanism of action of many drugs and for the development of new drug delivery systems.[25][26]

Probing Protein-Lipid Interactions

5-DSA can be used to study the interactions between proteins and lipids, providing information on how proteins affect the dynamics and organization of the surrounding lipid environment.[18][24]

Advanced Concepts and Future Directions

The field of EPR spectroscopy is continually evolving, with new techniques and applications being developed.

Pulsed EPR Techniques

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Double Electron-Electron Resonance (DEER), can provide more detailed information about the structure and dynamics of spin-labeled systems.[5][27]

High-Frequency EPR

High-frequency EPR offers higher spectral resolution, which can be advantageous for resolving subtle differences in the local environment of the spin label.[8][23]

In-Cell EPR

Recent advances are making it possible to perform EPR studies on spin-labeled molecules directly within living cells, opening up exciting new avenues for studying biological processes in their native context.[3]

Conclusion

5-DOXYL-stearic acid is a powerful and versatile spin label that has become an indispensable tool for studying the structure and dynamics of lipid membranes and other biological systems. By understanding the principles of its mechanism of action and by following rigorous experimental protocols, researchers can leverage the power of EPR spectroscopy to gain unprecedented insights into the molecular workings of life.

References

-

A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. PubMed. [Link]

-

EPR spectra of 5-DSA and 16-DSA probes in (a) niosomes and... ResearchGate. [Link]

-

EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. PubMed. [Link]

-

Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. [Link]

-

Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. [Link]

-

Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. [Link]

-

Rotational correlation time – Knowledge and References. Taylor & Francis Online. [Link]

-

High-field spin-label EPR of lipid membranes. ResearchGate. [Link]

-

Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]

-

Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels. PubMed Central. [Link]

-

EPR properties of the nitroxide-based spin labels: A) Energy levels... ResearchGate. [Link]

-

Experimental and simulated EPR spectra for 5-DSA and 16- DSA nitroxides... ResearchGate. [Link]

-

EPR in Life Science. Bruker. [Link]

-

Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic acid... ResearchGate. [Link]

-

A, Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic... ResearchGate. [Link]

-

EPR spectra of 5-DSA in gels junction of ester (1) and amide 1 (2)... ResearchGate. [Link]

-

A, Electron magnetic resonance (EPR) spectrum of 5-doxyl stearic acid... ResearchGate. [Link]

-

Electron paramagnetic resonance (EPR) spectra of 5-DSA in (a) empty and (b) loaded with DPS-2 O/W microemulsions. Black line. ResearchGate. [Link]

-

EPR spectra of 5-DSA and 16-DSA in the empty O/W system and the one loaded with PBDT-DPP and PIDT-TDQ polymers. ResearchGate. [Link]

-

A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. Semantic Scholar. [Link]

-

(a) Molecular formula of the spin marker 5-DOXYL stearic acid; (b)... ResearchGate. [Link]

-

EPR Sample Preparation. University of Iowa. [Link]

-

Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. PubMed Central. [Link]

-

Site-Directed Spin Labeling EPR for Studying Membrane Proteins. PubMed Central. [Link]

-

Sample Preparation. University of Wisconsin-Madison. [Link]

-

General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Caltech. [Link]

-

Main parameters of computation of the EPR spectra of 5DSA in DMPC-liposomes in the absence and presence of the various fibers. ResearchGate. [Link]

-

Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Physiology. [Link]

-

How to Analyse First-order EPR Spectra. YouTube. [Link]

-

Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives. MDPI. [Link]

-

The Interpretation of EPR Parameters. Wiley Online Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EPR in Life Science | Bruker [bruker.com]

- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. acert.cornell.edu [acert.cornell.edu]

- 14. acif.ucr.edu [acif.ucr.edu]

- 15. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]

- 16. cce.caltech.edu [cce.caltech.edu]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 5-DOXYL-Stearic Acid (CAS 29545-48-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Powerful Spin Label Probe

In the intricate world of membrane biophysics and drug discovery, understanding the dynamic nature of lipid bilayers is paramount. The fluidity, polarity, and structural organization of cell membranes play a crucial role in cellular processes and the efficacy of therapeutic agents. 5-DOXYL-stearic acid (CAS 29545-48-0), a nitroxide spin-labeled derivative of stearic acid, has emerged as an indispensable tool for elucidating these very properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-DOXYL-stearic acid and delves into its practical applications, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy. As a stable free radical, the doxyl group on the stearic acid chain acts as a reporter, providing invaluable insights into its microenvironment within a lipid membrane. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful probe in their investigations.

Part 1: Core Physicochemical Properties of 5-DOXYL-Stearic Acid

A thorough understanding of the fundamental physicochemical properties of 5-DOXYL-stearic acid is the bedrock of its successful application. These properties dictate its behavior in various experimental systems and are crucial for the design and interpretation of studies.

Table 1: Key Physicochemical Properties of 5-DOXYL-Stearic Acid

| Property | Value | Source(s) |

| CAS Number | 29545-48-0 | [1][2][3][4] |

| Chemical Name | 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinyloxy | [2][3][4] |

| Synonyms | 5-Doxylstearic acid, 5-DSA, 5-SASL | [3][4] |

| Molecular Formula | C₂₂H₄₂NO₄ | [1][2][3][4] |

| Molecular Weight | 384.57 g/mol | [1][2][3][4] |

| Physical Form | Solid | [3] |

| Melting Point | 51-53 °C (literature) | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Storage Temperature | 2-8°C or -20°C, under inert atmosphere, protected from light | [3][5] |

Chemical Structure:

The structure of 5-DOXYL-stearic acid consists of a long, saturated C18 fatty acid chain with a doxyl nitroxide ring attached at the fifth carbon position. This specific placement of the spin label near the carboxylic acid head group makes it particularly sensitive to the dynamics and polarity of the membrane interface.[6]

Caption: Chemical structure of 5-DOXYL-stearic acid.

Part 2: The Principle of Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy

The utility of 5-DOXYL-stearic acid lies in its paramagnetic nitroxide radical, which can be detected by EPR spectroscopy. This technique provides detailed information about the local environment of the spin label.

Fundamentals of EPR Spectroscopy

EPR spectroscopy is a magnetic resonance technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field.[7] The resonance condition is met when the energy of the microwave photons matches the energy difference between the spin states of an unpaired electron. The resulting EPR spectrum is sensitive to the local magnetic field experienced by the electron, which is influenced by its surrounding environment.

The Role of the Nitroxide Spin Label

The nitroxide group in 5-DOXYL-stearic acid contains a stable unpaired electron localized primarily on the nitrogen and oxygen atoms. The interaction of this electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) splits the EPR signal into three distinct lines, known as hyperfine splitting.[8] The shape and splitting of these lines are highly sensitive to the rotational motion of the nitroxide radical.

-

In a non-viscous solvent , the spin label tumbles rapidly and isotropically, resulting in three sharp, well-defined lines of equal height.[9]

-

Within a lipid membrane , the motion of the spin label is restricted and anisotropic. This leads to a broadening and distortion of the EPR spectrum, from which critical parameters about the membrane's properties can be extracted.[1][10]

Caption: Workflow of EPR spectroscopy with spin labels.

Part 3: Experimental Protocols for Utilizing 5-DOXYL-Stearic Acid

The successful application of 5-DOXYL-stearic acid hinges on meticulous experimental design and execution. The following protocols provide a detailed guide for incorporating the spin label into model and biological membranes and for acquiring and analyzing EPR data.

Protocol for Incorporating 5-DOXYL-Stearic Acid into Liposomes

This protocol describes the preparation of spin-labeled liposomes using the thin-film hydration method, a widely used technique for creating model membranes.[11][12][13]

Materials:

-

Lipid of choice (e.g., DMPC, DPPC)

-

5-DOXYL-stearic acid

-

Chloroform or a chloroform/methanol mixture

-

Buffer solution (e.g., PBS, Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Preparation: a. Dissolve the desired amount of lipid and 5-DOXYL-stearic acid in chloroform in a round-bottom flask. A typical molar ratio of spin label to lipid is 1:100 to 1:200 to minimize spin-spin interactions. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is kept above the phase transition temperature of the lipid. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]

-

Hydration: a. Add the desired buffer solution to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature. b. Gently agitate the flask to hydrate the lipid film, which will cause it to swell and detach from the glass, forming multilamellar vesicles (MLVs).

-

Vesicle Sizing: a. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to either sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous population of vesicles.[13]

-

Sample Preparation for EPR: a. Transfer an aliquot of the spin-labeled liposome suspension into a quartz EPR capillary tube. b. Centrifuge the capillary tube at a low speed to pellet the liposomes, and then carefully remove the supernatant. This step concentrates the sample and improves the signal-to-noise ratio.

Protocol for Labeling Live Cell Membranes

Labeling the plasma membrane of living cells with 5-DOXYL-stearic acid allows for the investigation of membrane properties in a more biologically relevant context.[14][15]

Materials:

-

Cultured cells adhered to a suitable substrate (e.g., coverslips)

-

5-DOXYL-stearic acid stock solution (in ethanol or DMSO)

-

Live-cell imaging medium or appropriate buffer (e.g., HBSS)

-

Incubator

Procedure:

-

Preparation of Staining Solution: a. Prepare a fresh staining solution by diluting the 5-DOXYL-stearic acid stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Staining: a. Remove the culture medium from the cells and wash them once with the pre-warmed imaging medium. b. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[15]

-

Washing: a. After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unincorporated spin label.

-

Sample Preparation for EPR: a. Gently scrape the labeled cells from the substrate and suspend them in a small volume of buffer. b. Transfer the cell suspension to an EPR capillary tube and centrifuge to form a cell pellet. c. Carefully remove the supernatant before placing the capillary in the EPR spectrometer.

EPR Data Acquisition

Instrumentation:

-

X-band (9.5 GHz) EPR spectrometer equipped with a temperature controller.

Typical Spectrometer Settings:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1.0 G (should be less than one-third of the narrowest peak-to-peak linewidth)

-

Sweep Width: 100 G

-

Sweep Time: ~60 seconds

-

Number of Scans: 1-10 (averaged to improve signal-to-noise)

-

Temperature: Controlled to the desired experimental temperature (e.g., 37°C for live cells).

Self-Validating System: To ensure the integrity of the experiment, it is crucial to run control spectra. A spectrum of the spin label in a non-viscous solvent (e.g., ethanol) should be acquired to confirm the functionality of the spin label and the spectrometer. Additionally, a spectrum of unlabeled cells or liposomes should be run to ensure there are no endogenous paramagnetic signals that could interfere with the measurement.

Part 4: Data Analysis and Interpretation

The anisotropic EPR spectrum of 5-DOXYL-stearic acid in a membrane provides a wealth of information. Two key parameters that can be derived are the order parameter (S) and the rotational correlation time (τc).

Calculating the Order Parameter (S)

The order parameter is a measure of the motional anisotropy of the spin label and reflects the degree of ordering of the lipid acyl chains. It ranges from S=1 for a perfectly ordered system to S=0 for isotropic motion.

The order parameter can be calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splittings of the EPR spectrum using the following equation:[9]

S = (A'∥ - A'⊥) / (Azz - Axx)

Where:

-

A'∥ and A'⊥ are the experimental parallel and perpendicular hyperfine splitting constants.

-

Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystalline matrix (typically obtained from literature). For 5-DOXYL, approximate values are Azz ≈ 32 G and Axx ≈ 6 G.[1]

Calculating the Rotational Correlation Time (τc)

The rotational correlation time provides information about the rate of molecular tumbling and is inversely related to membrane fluidity. For a spin label undergoing rapid, isotropic motion, τc can be estimated from the relative heights and widths of the three hyperfine lines.[16][17]

For more restricted motion, τc can be calculated using the following equation:

τc = a (1 - S)b

Where 'a' and 'b' are parameters that depend on the diffusion model and the intrinsic linewidth.[5]

More sophisticated analysis often involves spectral simulations using software packages like EasySpin to fit the experimental spectrum to a theoretical model, allowing for a more accurate determination of dynamic parameters.[18][19]

Caption: Experimental and data analysis workflow for membrane studies.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-DOXYL-stearic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are 2-8°C or -20°C for long-term stability.[3][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Probe for Advancing Membrane Research

5-DOXYL-stearic acid stands as a powerful and versatile tool for researchers in biophysics, pharmacology, and drug development. Its ability to report on the dynamic and structural properties of lipid membranes through EPR spectroscopy provides a window into the complex world of cellular boundaries. By following the detailed protocols and data analysis guidelines presented in this guide, scientists can confidently employ this spin label to gain critical insights into membrane fluidity, order, and polarity, thereby advancing our understanding of fundamental biological processes and facilitating the development of more effective therapeutic interventions.

References

- Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in biochemical sciences, 27(6), 288-295.

- Gawrisch, K., & Seelig, J. (1993). The interaction of a charged amphiphilic peptide with lipid bilayers. A 2H and 31P nuclear magnetic resonance and electron spin resonance study. Biophysical journal, 65(5), 1989-2001.

-

Axios Research. (n.d.). 5-Doxyl Stearic Acid, free radical. Retrieved from [Link]

- Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314-326.

- Stoll, S., & Schweiger, A. (2006). EasySpin, a comprehensive software package for spectral simulation and analysis in EPR. Journal of Magnetic Resonance, 178(1), 42-55.

- Steinhoff, H. J. (1988). A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. Journal of biochemical and biophysical methods, 17(4), 237-247.

- Páli, T., & Marsh, D. (2002). Structural studies on membrane proteins using non-linear spin label EPR spectroscopy. Cellular & molecular biology letters, 7(1), 87-91.

-

Taylor & Francis Online. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]

-

Goldfarb, D. (2015, May 17). Lecture 3: Nitroxide spin labels and Pulse EPR [Video]. YouTube. [Link]

-

memtein.com. (2013, August 28). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. Retrieved from [Link]

-

Prof Nicolas. (2021, March 6). Electron Paramagnetic Resonance (EPR) 4: Simulation of a real-life spectrum [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic acid.... Retrieved from [Link]

- Sentjurc, M., Vrhovnik, P., & Kristl, J. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3697.

-

Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications. Retrieved from [Link]

- Klymchenko, A. S., et al. (2018). Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure. Faraday discussions, 207, 349-363.

- Shrestha, D., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378.

-

MDPI. (2021). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. Retrieved from [Link]

-

Physics LibreTexts. (2022, November 8). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Retrieved from [Link]

-

Wiley-VCH. (n.d.). EPR (Electron Paramagnetic Resonance) Spectroscopy of Polycrystalline Oxide Systems 1. Retrieved from [Link]

-

PubMed. (2008, December 25). Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL. Retrieved from [Link]

-

PMC. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]

-

Protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. Retrieved from [Link]

- What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. (2021, July 15). International Journal of Medical Reviews, 8(3), 133-143.

-

DB Infotech. (2023, October 31). How to calculate EPR parameters from Gaussian 09W [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acert.cornell.edu [acert.cornell.edu]

- 6. Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance [mdpi.com]

- 13. protocols.io [protocols.io]

- 14. Membrane labeling protocol for live-cell applications [abberior.rocks]

- 15. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Theoretical Basis of Using 5-DOXYL-Stearic Acid for Membrane Studies

Executive Summary

This technical guide delineates the biophysical principles, experimental methodologies, and analytical frameworks for utilizing 5-DOXYL-stearic acid (5-DSA) as a spin probe in membrane dynamics studies. Unlike bulk fluidity assays (e.g., fluorescence anisotropy with DPH), 5-DSA provides site-specific structural information at the lipid-water interface. This guide is designed for researchers requiring high-fidelity data on membrane order parameters (

Theoretical Framework

The Physics of Spin Labeling

The utility of 5-DSA relies on the physics of the nitroxide radical (N-O•). The unpaired electron in the

-

External Magnetic Field (

): Causing Zeeman splitting of energy levels. -

Nitrogen Nucleus (

, Spin

In a disordered solution, rapid tumbling averages these interactions, yielding three isotropic lines. However, in a lipid bilayer, the motion of 5-DSA is anisotropic .[1] The stearic acid backbone aligns with the phospholipid acyl chains, while the DOXYL ring at the C-5 position is sterically constrained near the rigid headgroup region.

Depth-Dependent Profiling: Why 5-DSA?

The "theoretical basis" of selecting 5-DSA over other probes (like 16-DSA) is depth specificity .

-

5-DSA: The nitroxide reporter is located at the 5th carbon from the carboxyl headgroup. This positions the sensor deep within the interfacial region (near the glycerol backbone), where lipid ordering is highest (

). It is sensitive to headgroup spacing, hydration, and electrostatic interactions. -

16-DSA: The reporter is at the tail of the chain, probing the hydrophobic core where motional freedom is high (

).

The Order Parameter ( )

The quantitative output of a 5-DSA experiment is the Order Parameter (

Where:

-

and

- : Principal values of the hyperfine tensor from a crystal reference (intrinsic to the DOXYL group).

- : Isotropic hyperfine splitting constant (polarity correction).

Experimental Methodology

Reagents and Materials

-

Lipids: DPPC, POPC, or cell membrane extracts.

-

Spin Label: 5-DOXYL-stearic acid (Sigma-Aldrich, Avanti Polar Lipids).

-

Buffer: HEPES or PBS (pH 7.4), degassed to remove paramagnetic oxygen.

Protocol: Liposome Labeling and Preparation

This protocol ensures a labeling ratio of

Step 1: Thin Film Preparation [2]

-

Dissolve lipids in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

-

Add 5-DSA stock solution to the lipid mixture.

-

Target Ratio: 1:100 (Probe:Lipid molar ratio).

-

-

Evaporate solvent under a stream of

gas. -

Desiccate under high vacuum for >4 hours to remove trace solvent.

Step 2: Hydration and Sizing

-

Hydrate the film with degassed buffer at

(phase transition temp of the lipid). -

Vortex vigorously to form Multilamellar Vesicles (MLVs).

-

Optional: Extrude through 100 nm polycarbonate filters for Large Unilamellar Vesicles (LUVs) if studying curvature effects.

Step 3: EPR Acquisition

-

Load sample into a quartz capillary (low dielectric loss).

-

Instrument Settings (X-Band):

-

Microwave Power: 5–10 mW (avoid saturation).

-

Modulation Amplitude: 1.0 G (optimize for signal-to-noise vs. broadening).

-

Scan Range: 100 Gauss.

-

Data Analysis & Visualization

Measuring Hyperfine Splitting

The experimental spectrum for 5-DSA in a bilayer is a "powder pattern" dominated by the parallel and perpendicular components of the hyperfine tensor.

| Parameter | Definition | Spectral Feature |

| Outer Hyperfine Splitting | Distance between the outermost low-field and high-field peaks. | |

| Inner Hyperfine Splitting | Distance between the inner peaks (often requires estimation if unresolved). | |

| Isotropic Constant |

Logic Flow: From Spectrum to Biological Insight

Figure 1: Analytical workflow for converting raw EPR spectral data into the biophysical Order Parameter (

Molecular Orientation Diagram

Figure 2: Structural orientation of 5-DSA within the phospholipid bilayer. Note the proximity of the DOXYL radical to the polar interface.

Applications in Drug Development

Membrane Fluidity & Phase Transitions

5-DSA is the gold standard for determining the Phase Transition Temperature (

-

Application: Verifying the stability of liposomal drug formulations.

Drug-Membrane Interactions

Small molecule drugs often intercalate into the membrane, altering its packing density.

-

Mechanism: If a drug inserts near the headgroup, 5-DSA spectra will show broadening or a shift in

, indicating a change in local rigidity. -

Example: Cholesterol increases the order parameter of fluid-phase membranes (condensing effect) but decreases it for gel-phase membranes. 5-DSA effectively quantifies this "buffering" effect.

Oxidation and Stress

Oxidative stress (lipid peroxidation) rigidifies the membrane surface. 5-DSA detects this via an increase in

References

-

Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society.

-

Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Methods in Enzymology.

-

Sigma-Aldrich. 5-DOXYL-stearic acid Product Specification & Applications.

-

Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.[3] Spin Labeling: Theory and Applications.

-

Subczynski, W. K., et al. (2010). Molecular Oxygen as a Probe Molecule in EPR Spin Labeling Studies of Membrane Structure and Dynamics. ResearchGate.

Sources

Technical Guide: Stability, Storage, and Experimental Handling of 5-DOXYL-Stearic Acid (5-DSA)

Executive Summary

5-DOXYL-stearic acid (5-DSA) is a foundational spin label used in Electron Paramagnetic Resonance (EPR) spectroscopy to probe membrane dynamics. Unlike its deeper-sitting counterpart (16-DSA), 5-DSA positions its nitroxide radical ring at the 5th carbon atom of the acyl chain, locating it near the polar headgroup interface of the phospholipid bilayer.

This specific localization grants 5-DSA high sensitivity to surface potential and interfacial fluidity but simultaneously exposes it to aqueous reducing agents, making experimental stability a critical challenge. This guide outlines the physicochemical vulnerabilities of 5-DSA and provides a validated framework for its storage, handling, and quality control.

Part 1: Chemical Architecture & Vulnerabilities

To preserve 5-DSA, one must understand the mechanism of its degradation. The molecule consists of a stearic acid backbone with a stable nitroxide radical (

The Core Vulnerability: Radical Reduction

The primary failure mode for 5-DSA is not the degradation of the fatty acid chain, but the reduction of the nitroxide radical .

-

The Active State: The unpaired electron on the nitroxide oxygen provides the paramagnetic signal detected by EPR.

-

The Silent State: In the presence of reducing agents (ascorbate, thiols, free radicals), the nitroxide is reduced to a hydroxylamine (

). -